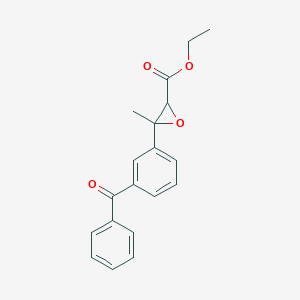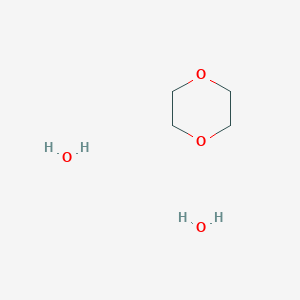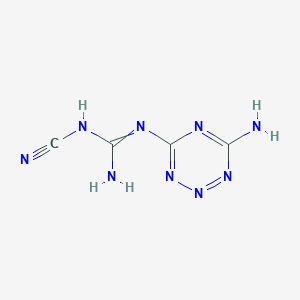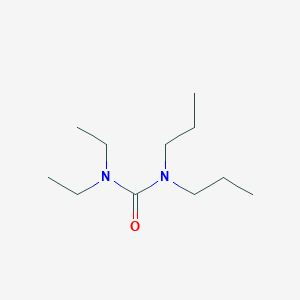
Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a benzoyl group, an oxirane ring, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3-benzoylbenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the oxirane ring. The reaction conditions often require a controlled temperature and the use of inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters.
Applications De Recherche Scientifique
Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate can be compared with similar compounds such as:
Ketoprofen: A nonsteroidal anti-inflammatory drug with a similar benzoyl group.
Ibuprofen: Another NSAID with comparable anti-inflammatory properties.
Naproxen: Shares structural similarities and therapeutic uses.
Uniqueness
The presence of the oxirane ring in this compound distinguishes it from other similar compounds
Conclusion
This compound is a compound with diverse chemical properties and applications
Propriétés
Numéro CAS |
58942-22-6 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
ethyl 3-(3-benzoylphenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-3-22-18(21)17-19(2,23-17)15-11-7-10-14(12-15)16(20)13-8-5-4-6-9-13/h4-12,17H,3H2,1-2H3 |
Clé InChI |
LSIAYLONOIKTJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)

![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)



![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)



![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
